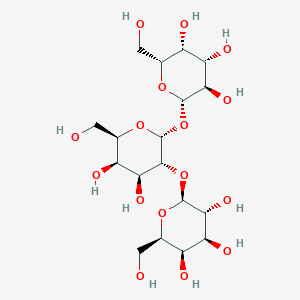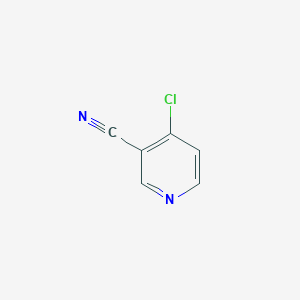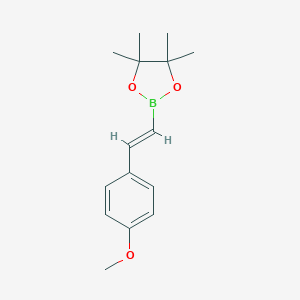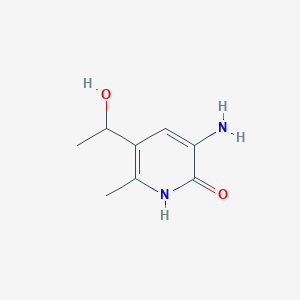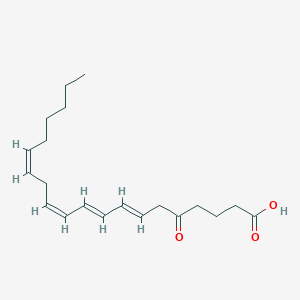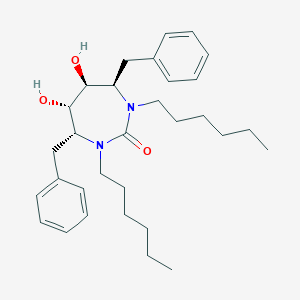
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is used in scientific research to study the mechanism of action of PDE inhibitors and their potential therapeutic applications.
Wirkmechanismus
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 works by inhibiting the activity of PDE enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting PDE activity, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cyclic AMP and cyclic GMP in the body, leading to a range of physiological effects.
Biochemische Und Physiologische Effekte
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in various tissues, including the brain, heart, and lungs. It has also been shown to reduce inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a widely used research tool in the study of PDE inhibitors and their potential therapeutic applications. It has several advantages, including its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. However, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis.
Zukünftige Richtungen
There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 and other PDE inhibitors. One area of research is the development of more selective PDE inhibitors that target specific PDE isoforms. Another area of research is the study of the potential therapeutic applications of PDE inhibitors in various disease states, including inflammatory diseases, neurological disorders, and cardiovascular disease. Additionally, there is a need for further research on the safety and toxicity of PDE inhibitors, particularly in the context of long-term use.
Synthesemethoden
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful monitoring and purification to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including increasing cyclic AMP levels, reducing inflammation, and improving cognitive function.
Eigenschaften
CAS-Nummer |
153181-39-6 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C31H46N2O3 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-3-5-7-15-21-32-27(23-25-17-11-9-12-18-25)29(34)30(35)28(24-26-19-13-10-14-20-26)33(31(32)36)22-16-8-6-4-2/h9-14,17-20,27-30,34-35H,3-8,15-16,21-24H2,1-2H3/t27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
YKPHAYCUAMAQPA-XAZDILKDSA-N |
Isomerische SMILES |
CCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
153181-39-6 |
Synonyme |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-on e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



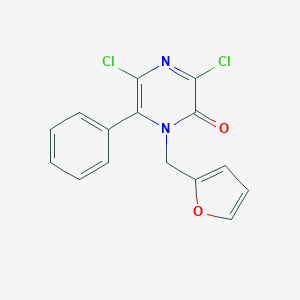
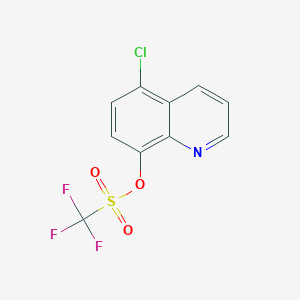
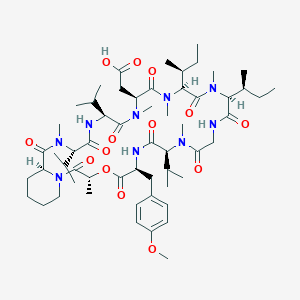
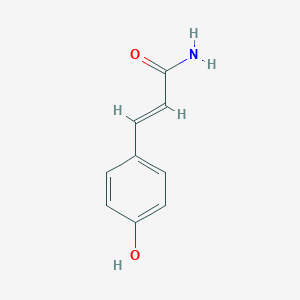

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

